(Cyanomethyl)boronic acid
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Overview
Description
(Cyanomethyl)boronic acid is an organoboron compound with the molecular formula C2H4BNO2 It is characterized by the presence of a boronic acid group attached to a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: (Cyanomethyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid. Another method includes the direct borylation of organic halides using diboron reagents under palladium catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration processes, where alkenes or alkynes are treated with borane reagents. The resulting organoboranes are then oxidized to form the desired boronic acid .
Chemical Reactions Analysis
Types of Reactions: (Cyanomethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert it into corresponding boranes.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
(Cyanomethyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (Cyanomethyl)boronic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. In Suzuki-Miyaura reactions, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
(Cyanomethyl)boronic acid stands out for its specific applications in cross-coupling reactions and its potential in biosensing and medicinal chemistry.
Properties
IUPAC Name |
cyanomethylboronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BNO2/c4-2-1-3(5)6/h5-6H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDOOSGTGXCPCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC#N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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